molecular formula C10H9ClN2 B2808211 1-(4-chlorobenzyl)-1H-imidazole CAS No. 42032-27-9

1-(4-chlorobenzyl)-1H-imidazole

Cat. No. B2808211
CAS RN: 42032-27-9
M. Wt: 192.65
InChI Key: RPLWYOLCHGTNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-1H-imidazole is a chemical compound with the linear formula C14H11ClN2. It has a molecular weight of 242.71 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Catalysis

1-(4-chlorobenzyl)-1H-imidazole is a type of imidazole, a class of heterocycles widely studied for their unique physicochemical properties and versatile applications, especially in organic synthesis. Imidazoles have been synthesized using a variety of catalysts and methodologies due to their significant medicinal value and applications in various domains including antibacterial, antiviral, anti-inflammatory, antinociceptive, and anticancer activities. For instance, an efficient one-pot synthesis method for 2-aryl-4,5-diphenyl-1H-imidazoles was developed, highlighting the importance of catalysts like Amberlite IR-120(H) in enhancing the reaction yields and simplifying the synthesis process (Gurav et al., 2022).

Biological Activities and Pharmacological Applications

The imidazole derivatives, including 1-(4-chlorobenzyl)-1H-imidazole, have been found to exhibit a wide range of biological activities. For instance, 1H-imidazoles have been synthesized and evaluated for their biological activities, showing structure-activity relationships and hormonal activities in certain cell lines. These compounds have also shown antiproliferative effects against certain cancer cell lines and strong inhibitory effects on enzymes like cyclooxygenase (Wiglenda et al., 2005).

Material Science and Corrosion Inhibition

Imidazole derivatives have also found applications in material science, especially in corrosion inhibition. Research has shown that imidazole derivatives can act as corrosion inhibitors, enhancing the durability and lifespan of materials. For example, a study on the corrosion inhibition efficacy of three new 2,4,5-trisubstituted imidazole derivatives on mild steel in acidic solutions demonstrated significant corrosion inhibition efficiencies, providing insights into their potential industrial applications (Prashanth et al., 2021).

Antimicrobial Applications

In the field of antimicrobial research, imidazole derivatives have been synthesized and tested for their antimicrobial properties. These compounds, including 1-(4-chlorobenzyl)-1H-imidazole, have shown promising results against various microbial strains, indicating their potential use in developing new antimicrobial agents (Narwal et al., 2012).

Safety and Hazards

1-(4-Chlorobenzyl)-1H-imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause acute oral toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLWYOLCHGTNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.